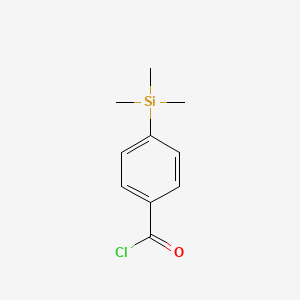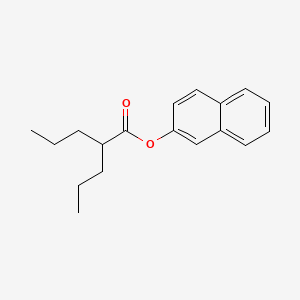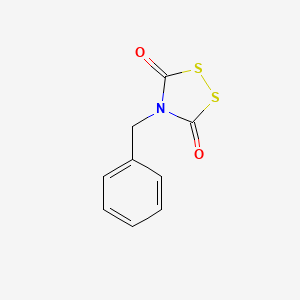
4-Benzyl-1,2,4-dithiazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1,2,4-dithiazolidine-3,5-dione is a heterocyclic compound characterized by a dithiazolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,4-dithiazolidine-3,5-dione typically involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione. This process can be carried out using various alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for research and industrial applications.
化学反応の分析
Types of Reactions: 4-Benzyl-1,2,4-dithiazolidine-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the dithiazolidine ring, leading to different products.
Substitution: N-alkylation and other substitution reactions are common, resulting in the formation of N-alkylated derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions include N-alkylated derivatives and isocyanates, which can be further converted into amine derivatives under mild conditions .
科学的研究の応用
4-Benzyl-1,2,4-dithiazolidine-3,5-dione has a wide range of applications in scientific research:
作用機序
The precise mechanism of action of 4-Benzyl-1,2,4-dithiazolidine-3,5-dione is not fully understood. it is known to inhibit several key enzymes and pathways, including NFkappaB, GSK3beta, protein kinase C, and others . The compound also rapidly depletes free thiols and disrupts membrane integrity, contributing to its biological effects.
類似化合物との比較
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8): This compound is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) and has shown potential in treating Alzheimer’s disease.
1,2,4-Dithiazolidine-3,5-dione: This parent compound is used as a nitrogen nucleophile in various reactions.
Uniqueness: 4-Benzyl-1,2,4-dithiazolidine-3,5-dione stands out due to its specific benzyl substitution, which imparts unique chemical properties and enhances its reactivity in certain reactions
特性
CAS番号 |
21597-13-7 |
|---|---|
分子式 |
C9H7NO2S2 |
分子量 |
225.3 g/mol |
IUPAC名 |
4-benzyl-1,2,4-dithiazolidine-3,5-dione |
InChI |
InChI=1S/C9H7NO2S2/c11-8-10(9(12)14-13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
DIYMCWRDADCNAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)SSC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


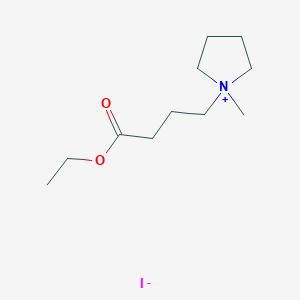

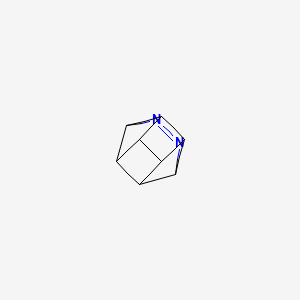
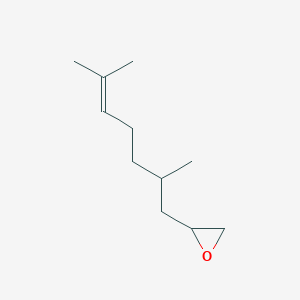
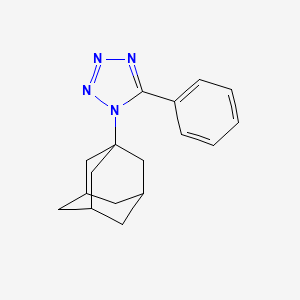

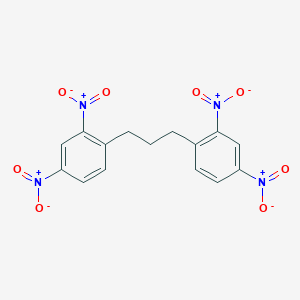
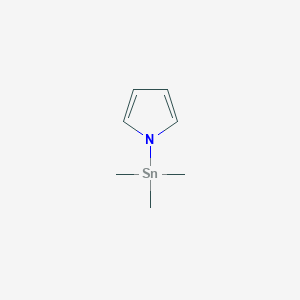
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
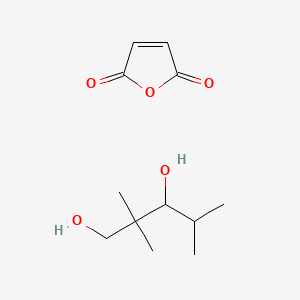

![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
